4,6,7,10-tetramethyl-6H-benzo[c]chromene-3,8-diol
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Overview
Description
4,6,7,10-tetramethyl-6H-benzo[c]chromene-3,8-diol is a synthetic organic compound belonging to the class of benzochromenes. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a chromene core with four methyl groups and two hydroxyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7,10-tetramethyl-6H-benzo[c]chromene-3,8-diol typically involves a multi-step process starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through an intermolecular Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene intermediate.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using appropriate alkylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6,7,10-tetramethyl-6H-benzo[c]chromene-3,8-diol undergoes various chemical reactions, including:
Substitution: The methyl groups can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
Oxidation: Quinones and related oxidized derivatives.
Reduction: Dihydro derivatives and reduced forms of the compound.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4,6,7,10-tetramethyl-6H-benzo[c]chromene-3,8-diol has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anti-inflammatory, antioxidant, and anticancer activities, making it a candidate for drug development.
Materials Science: The chromene core can be used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,6,7,10-tetramethyl-6H-benzo[c]chromene-3,8-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
4,6,7,10-tetramethyl-6H-benzo[c]chromene-3,8-diol can be compared with other similar compounds, such as:
6H-benzo[c]chromene: Lacks the methyl and hydroxyl groups, resulting in different chemical properties and biological activities.
4,6,7,10-tetramethyl-6H-benzo[c]chromene: Lacks the hydroxyl groups, which affects its antioxidant and anti-inflammatory activities.
3,8-dihydroxy-6H-benzo[c]chromene: Lacks the methyl groups, which influences its solubility and reactivity.
The uniqueness of this compound lies in its combination of methyl and hydroxyl groups, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
4,6,7,10-tetramethyl-6H-benzo[c]chromene-3,8-diol |
InChI |
InChI=1S/C17H18O3/c1-8-7-14(19)9(2)16-11(4)20-17-10(3)13(18)6-5-12(17)15(8)16/h5-7,11,18-19H,1-4H3 |
InChI Key |
NXVCUJCNTBPNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=CC(=C2C)O)C)C3=C(O1)C(=C(C=C3)O)C |
Origin of Product |
United States |
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